molecular formula C10H7Cl2N B2770633 1,5-Dichloro-3-methylisoquinoline CAS No. 1206973-83-2

1,5-Dichloro-3-methylisoquinoline

Cat. No.: B2770633
CAS No.: 1206973-83-2
M. Wt: 212.07
InChI Key: LIQKGSKZUGUGHM-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-methylisoquinoline is a chemical compound with the molecular formula C10H7Cl2N. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with terminal alkynes in the presence of a palladium catalyst. This method provides isoquinolines in excellent yields and short reaction times . Another method involves the use of copper-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which efficiently produce isoquinolines via N atom transfer and a three-component cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

1,5-Dichloro-3-methylisoquinoline has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its dichloro and methyl groups influence its electronic properties and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

1,5-dichloro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-5-8-7(10(12)13-6)3-2-4-9(8)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQKGSKZUGUGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2Cl)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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